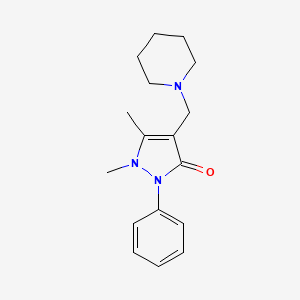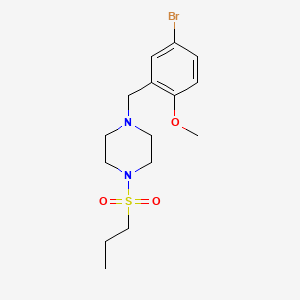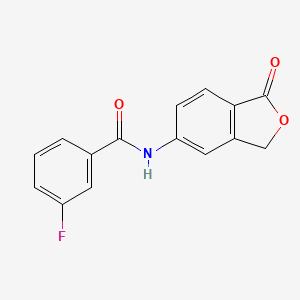
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one
Übersicht
Beschreibung
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one, also known as DPPM, is a chemical compound that has been widely used in scientific research. It is a pyrazolone derivative that has been studied for its potential therapeutic applications in various fields.
Wirkmechanismus
The mechanism of action of 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. In neurons, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of various oncogenes. In neurons, this compound has been shown to increase the expression of antioxidant enzymes, reduce the production of reactive oxygen species, and protect against glutamate-induced excitotoxicity. In animal models, this compound has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer to cells and animals. However, one of the limitations of using this compound is its relatively low potency compared to other pyrazolone derivatives, which may require higher doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one. One area of research is the development of more potent analogs of this compound that can be used in lower doses and have fewer side effects. Another area of research is the investigation of the molecular targets and signaling pathways that are modulated by this compound. This could lead to the identification of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pharmacology. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In pharmacology, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(piperidin-1-ylmethyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14-16(13-19-11-7-4-8-12-19)17(21)20(18(14)2)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKCGAEEVEXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B3467941.png)
![2,6-dimethoxy-4-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467943.png)
![1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3467945.png)
![1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3467952.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3467956.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3467964.png)

![N-(2-methyl-5-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467980.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467981.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467989.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467993.png)
![N-mesityl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468002.png)

